molecular formula C15H13NO4 B14913430 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid

4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B14913430
M. Wt: 271.27 g/mol
InChI Key: YKKLUCYHSGZYCQ-CXUHLZMHSA-N
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Description

4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyimino group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-[(E)-(hydroxyimino)methyl]phenol. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the formation of the phenoxy linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[(E)-(hydroxyimino)methyl]-2-methyl-, methyl ester
  • 4-({2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid

Uniqueness

4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyimino and phenoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

4-[[2-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C15H13NO4/c17-15(18)12-7-5-11(6-8-12)10-20-14-4-2-1-3-13(14)9-16-19/h1-9,19H,10H2,(H,17,18)/b16-9+

InChI Key

YKKLUCYHSGZYCQ-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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